molecular formula C9H12N6O3 B1197279 Cytidine, 3'-azido-2',3'-dideoxy- CAS No. 84472-89-9

Cytidine, 3'-azido-2',3'-dideoxy-

Cat. No.: B1197279
CAS No.: 84472-89-9
M. Wt: 252.23 g/mol
InChI Key: YIEFKLOVIROQIL-UHFFFAOYSA-N
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Description

Cytidine, 3’-azido-2’,3’-dideoxy- is a nucleoside analog, which means it is a modified version of a naturally occurring nucleoside. This compound is particularly interesting due to its potential applications in antiviral therapies and its role in scientific research. The azido group at the 3’ position and the absence of hydroxyl groups at the 2’ and 3’ positions make it structurally unique and functionally significant.

Biochemical Analysis

Cellular Effects

The effects of Cytidine, 3’-azido-2’,3’-dideoxy- on various cell types and cellular processes are profound. In human cells, this compound has been shown to inhibit telomerase activity, leading to telomere shortening and eventual cell senescence . Additionally, it affects cell signaling pathways and gene expression by incorporating into the DNA and RNA of cells, thereby disrupting normal cellular functions. This disruption can lead to altered cellular metabolism and reduced cell proliferation .

Molecular Mechanism

At the molecular level, Cytidine, 3’-azido-2’,3’-dideoxy- exerts its effects primarily through the inhibition of DNA synthesis. The incorporation of this compound into the growing DNA strand results in chain termination due to the absence of a 3’ hydroxyl group necessary for the formation of phosphodiester bonds. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells . Additionally, Cytidine, 3’-azido-2’,3’-dideoxy- selectively inhibits telomerase, an enzyme responsible for maintaining telomere length, thereby inducing cellular senescence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cytidine, 3’-azido-2’,3’-dideoxy- have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that continuous exposure to this compound can lead to cumulative effects on cellular function, including persistent inhibition of DNA synthesis and telomerase activity . These effects are crucial for understanding the long-term implications of using this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of Cytidine, 3’-azido-2’,3’-dideoxy- vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication and reduces tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including bone marrow suppression and hepatotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

Cytidine, 3’-azido-2’,3’-dideoxy- is involved in several metabolic pathways, primarily those related to nucleotide metabolism. The compound is phosphorylated by cellular kinases to form its active triphosphate form, which is then incorporated into DNA and RNA . This incorporation disrupts normal nucleotide metabolism and can lead to the accumulation of abnormal nucleotides, affecting overall metabolic flux .

Transport and Distribution

Within cells and tissues, Cytidine, 3’-azido-2’,3’-dideoxy- is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters and is distributed to different cellular compartments . The compound’s distribution is influenced by its interactions with binding proteins and its ability to cross cellular membranes . Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of Cytidine, 3’-azido-2’,3’-dideoxy- is critical for its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and telomerase activity . Additionally, it can be found in the cytoplasm, where it may interact with RNA and other cellular components . The localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, 3’-azido-2’,3’-dideoxy- typically involves the following steps:

    Starting Material: The synthesis begins with a suitable nucleoside precursor.

    Azidation: The introduction of the azido group at the 3’ position is achieved through nucleophilic substitution reactions. Common reagents for this step include sodium azide (NaN₃) and triphenylphosphine (PPh₃).

    Deoxygenation: The removal of hydroxyl groups at the 2’ and 3’ positions is often carried out using reagents like thionyl chloride (SOCl₂) or other dehydrating agents.

Industrial Production Methods

In an industrial setting, the production of Cytidine, 3’-azido-2’,3’-dideoxy- involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Cytidine, 3’-azido-2’,3’-dideoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for azidation reactions.

    Hydrogen Gas (H₂): Used for reduction reactions.

    Copper(I) Catalysts: Used in cycloaddition reactions.

Major Products

    Amines: Formed from the reduction of the azido group.

    Triazoles: Formed from cycloaddition reactions.

Scientific Research Applications

Cytidine, 3’-azido-2’,3’-dideoxy- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytidine, 3’-azido-2’,3’-dideoxy- is unique due to its specific structural modifications, which confer distinct biochemical properties. Its ability to inhibit telomerase and its potential antiviral applications make it a valuable compound in scientific research.

Properties

IUPAC Name

4-amino-1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O3/c10-7-1-2-15(9(17)12-7)8-3-5(13-14-11)6(4-16)18-8/h1-2,5-6,8,16H,3-4H2,(H2,10,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEFKLOVIROQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84472-89-9
Record name NSC382318
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3′-azido-ddC interact with HIV-1 reverse transcriptase, and what are the downstream effects?

A1: 3′-azido-ddC, after being phosphorylated to its active triphosphate form inside the cell, inhibits HIV-1 reverse transcriptase (RT), the viral enzyme essential for converting viral RNA into DNA. It does so by competing with the natural nucleotide, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. Due to the presence of an azido group (N3) instead of a hydroxyl group (OH) at the 3' position of the sugar moiety, 3′-azido-ddC acts as a chain terminator, halting further DNA synthesis. [, ] This effectively blocks viral replication.

Q2: What specific mutations in HIV-1 RT are associated with resistance to 3′-azido-ddC?

A2: Research indicates that the V75I mutation in HIV-1 RT confers resistance to 3′-azido-ddC. This mutation was observed in in vitro selection experiments where HIV-1 was exposed to increasing concentrations of 3′-azido-ddC. Viruses carrying the V75I mutation showed a 5.9-fold increase in resistance to 3′-azido-ddC compared to the wild-type virus. []

Q3: How does the nucleoside base influence the development of resistance to 3′-azido-2′,3′-dideoxynucleosides?

A3: Studies using different 3′-azido-2′,3′-dideoxynucleosides, each with a different nucleobase (guanosine, cytidine, adenosine), have shown that the base significantly impacts the resistance profile. For instance, while a specific mutation (V75I) confers resistance to 3′-azido-ddC, different mutations emerge when the virus is challenged with 3′-azido-ddG (3′-azido-2′,3′-dideoxyguanosine). Interestingly, researchers were unable to induce resistance to 3′-azido-ddA (3′-azido-2′,3′-dideoxyadenosine), even at high intracellular concentrations of its active triphosphate form. [, ] This highlights the importance of the nucleobase in both the drug's mechanism of action and the development of resistance. This information can be valuable in designing new nucleoside RT inhibitors.

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